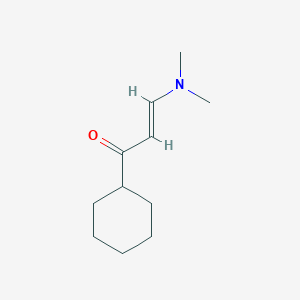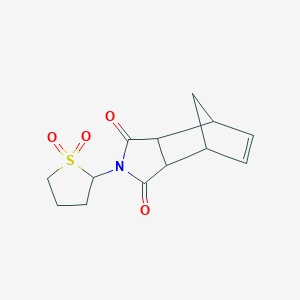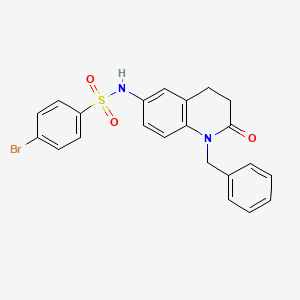
(E)-1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one” is a compound that belongs to the class of organic compounds known as chalcones. Chalcones are aromatic ketones that form the central core for a variety of important biological compounds . They are characterized by the presence of a keto and an enone group. The molecular skeleton of the title molecule is essentially planar .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound “(2E)-3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one” was synthesized by the reaction of 4(dimethylamino) benzaldehyde with 1-(2-hydroxyphenyl) ethanone under microwave irradiation .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system of P-2 1 2 1 2 1 space group . The molecular geometry, vibrational frequencies (FT-IR) of the title compound have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set and compared with the experimental data .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, the interaction of a similar compound with colloidal silver nanoparticles (AgNPs) was studied in ethanol and ethylene glycol using steady-state fluorescence quenching measurements .Physical And Chemical Properties Analysis
The physical properties of similar compounds have been investigated using molecular dimension simulations. Several mechanical properties have been calculated such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus, and Poisson’s ratio . The s-wave and p-wave velocities as well as static dielectric tensor were also calculated .Applications De Recherche Scientifique
Theoretical Analysis in Cycloaddition Reactions
(E)-1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one has been studied in the context of 1,3-dipolar cycloaddition reactions. Research by Moeinpour and Khojastehnezhad (2015) explored its reactivity using density functional theory, highlighting its role in asynchronous concerted mechanisms in these reactions (Moeinpour & Khojastehnezhad, 2015).
Hydrogen Bonding Capabilities
A study by Pleier et al. (2003) demonstrated that due to the electron-donating effects of the terminal dimethylamino groups, this compound is an excellent proton acceptor. This property facilitates both intra- and intermolecular hydrogen bonds, which has implications in the formation of H-bridged polymers (Pleier et al., 2003).
Applications in Microwave-Assisted Cycloaddition
Bezenšek et al. (2010) utilized (E)-1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one in microwave-assisted cycloaddition reactions. This approach yielded functionalized succinates, highlighting the compound's utility in creating diverse chemical structures (Bezenšek et al., 2010).
Intermediate in Synthesis of Biologically Active Compounds
The compound has been used as an intermediate in synthesizing biologically active compounds, as demonstrated by Zou et al. (2018). They optimized the synthetic method for derivatives of this compound, contributing to anti-cancer drug research (Zou et al., 2018).
Domino Reactions for Tetrahydroquinolones Synthesis
Muthusaravanan et al. (2013) researched its application in domino reactions for synthesizing tetrahydroquinolones. Their study highlights its role in one-pot transformations involving multiple bond formations (Muthusaravanan et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions of research on similar compounds include their potential applications in diverse fields due to intramolecular charge transfer (ICT) . These photophysical properties can be exploited in many potential applications such as sensing, organic light-emitting diodes, laser, and fluorescent dyes .
Propriétés
IUPAC Name |
(E)-1-cyclohexyl-3-(dimethylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-12(2)9-8-11(13)10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDVDNFZPYRBJB-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2423573.png)
![4-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2423576.png)

![1-[(3S,4S)-4-(Phenylmethoxycarbonylaminomethyl)oxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2423578.png)

![N-[(1-Methylsulfonylpiperidin-4-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2423583.png)
![5,6-dibromo-3',6'-dihydroxy-3H-spiro[2-benzofuran-1,9'-xanthene]-3-one](/img/structure/B2423584.png)

![diethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)malonate](/img/structure/B2423586.png)


![3-heptyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2423590.png)
